4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a 3-fluoro-4-methoxy-benzyl group, which imparts unique chemical and biological properties. This compound is primarily utilized in medicinal chemistry and organic synthesis, serving as an important intermediate in the development of pharmaceuticals targeting neurological disorders and other applications in biological studies and industrial processes.
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is classified as a piperidine derivative, which is a category of organic compounds containing a six-membered heterocyclic ring with one nitrogen atom. The presence of fluorine and methoxy groups enhances its pharmacological potential and reactivity.
The synthesis of 4-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:
The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product. Optimizing these parameters is crucial for successful synthesis.
The molecular formula of 4-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride is with a molecular weight of approximately 259.747 g/mol. Its structure includes:
The primary reaction involving 4-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride is its formation via nucleophilic substitution. Additionally, it may undergo various transformations such as:
Understanding the reactivity of this compound requires knowledge of its electronic structure influenced by the fluorine and methoxy substituents, which can affect its stability and interaction with other molecules.
While specific mechanisms for 4-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride are not extensively documented, compounds in this class often interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Research suggests that similar piperidine derivatives may act as inhibitors or modulators for various biological targets, contributing to their therapeutic effects in treating conditions such as anxiety or depression .
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride typically appears as a white crystalline solid. It is soluble in water due to the presence of the hydrochloride salt form.
The compound exhibits typical characteristics of piperidine derivatives:
Its melting point, boiling point, and solubility characteristics are essential for practical applications in laboratory settings but are not specified in the current literature .
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride has several notable applications:
The synthesis of 3-fluoro-4-methoxybenzyl chloride is a critical precursor for constructing the target compound. This intermediate is typically prepared from 3-fluoro-4-methoxybenzaldehyde via sequential reduction and chlorination. The aldehyde itself is synthesized through magnesium-halogen exchange reactions, starting from 4-bromo-1,2-difluorobenzene. Treatment with n-butyllithium generates an aryllithium species, which reacts with DMF to yield the aldehyde [10]. Subsequent sodium borohydride reduction produces the corresponding benzyl alcohol, followed by chlorination using thionyl chloride (SOCl₂) or similar reagents to afford 3-fluoro-4-methoxybenzyl chloride. This derivative’s reactivity in nucleophilic substitutions is enhanced by the electron-withdrawing fluorine atom, facilitating coupling with piperidine scaffolds . Alternative routes employ Grignard reagents (e.g., p-fluorophenylmagnesium bromide) with methoxy-protected orthoesters, though this method requires stringent anhydrous conditions [10].
Table 1: Synthesis Methods for 3-Fluoro-4-methoxybenzyl Chloride
Starting Material | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
4-Bromo-1,2-difluorobenzene | n-BuLi, DMF, −78°C; NaBH₄; SOCl₂ | 78 | Regioselective methoxylation |
1,2-Difluoro-4-iodobenzene | Mg, THF; trimethyl orthoformate; BBr₃ demethylation | 65 | Avoids cryogenic conditions |
4-Fluoro-2-methoxytoluene | NBS, AIBN, CCl₄; reflux | 70 | Direct radical bromination |
The benzyl-piperidine motif serves as a versatile pharmacophore, enabling modular construction through C–C or C–N bond formation. 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is assembled via reductive amination or nucleophilic substitution between piperidine and 3-fluoro-4-methoxybenzyl chloride. Transition metal-catalyzed cross-coupling has emerged as a powerful alternative; for example, Suzuki-Miyaura reactions using 4-(pinacolborano)piperidine and 4-bromo-2-fluoro-1-methoxybenzene achieve the coupling under Pd catalysis [6] [8]. Photoredox/nickel dual catalysis also enables C(sp³)–C(sp²) bond formation between alkyl boranes (derived from piperidine alkenes) and aryl bromides at room temperature, offering exceptional functional group tolerance [8]. Flow chemistry approaches further enhance scalability by combining hydroboration and cross-coupling in a continuous process, reducing reaction times to <30 minutes [8].
Table 2: Benzyl-Piperidine Coupling Strategies
Method | Catalyst/Reagents | Temperature | Yield (%) | Limitations |
---|---|---|---|---|
Nucleophilic substitution | K₂CO₃, DMF, 80°C | 80°C | 85 | Over-alkylation side products |
Reductive amination | NaBH₃CN, MeOH, rt | rt | 75 | Requires aldehyde precursor |
Suzuki-Miyaura coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane, 90°C | 90°C | 92 | Sensitive to steric hindrance |
Photoredox/Ni catalysis | Ni(COD)₂, 4CzIPN, K₃PO₄, blue LED | rt | 88 | Limited to aryl bromides |
Piperidine rings are frequently synthesized via catalytic hydrogenation of pyridine derivatives. Ruthenium catalysts (e.g., Ru/C or Ru-Al₂O₃) facilitate cis-selective reduction of 4-(3-fluoro-4-methoxybenzyl)pyridine under 50–100 bar H₂ pressure, yielding the piperidine scaffold [9]. Cobalt-doped catalysts allow milder conditions (1–5 bar H₂), though they exhibit lower tolerance for methoxy groups. Asymmetric hydrogenation using chiral Ru-BINAP complexes achieves enantioselectivity >90% ee for N-acylpyridinium salts, crucial for bioactive piperidines [9]. Recent advances leverage transfer hydrogenation with ammonium formate, avoiding high-pressure equipment. Notably, iridium catalysts are generally unsuitable due to hydrodefluorination side reactions [3] [9].
Stereocontrol in fluorinated piperidines hinges on substrate prefunctionalization and catalyst design. Axial fluorine substituents influence ring conformation via dipole stabilization, favoring equatorial protonation during hydrogenation. Merck’s synthesis of a CGRP receptor antagonist employs dynamic kinetic asymmetric transamination (DKR) of fluoroketones using transaminase ATA-3, affording the syn-fluoroamine isomer in 96% ee and 15:1 dr [3] [9]. Complementary approaches include dearomatization-hydrogenation (DAH) sequences: Rhodium-catalyzed dearomatization of 3-fluoropyridines with pinacolborane, followed by H₂-mediated hydrogenation, delivers all-cis-fluoropiperidines with >20:1 diastereoselectivity [9]. Enantioselective hydrogenation using Ru(COD)(allyl)₂/BIPHEP and Ti(OiPr)₄ as a fluoride scavenger achieves 86% ee, though SFC purification is required for enantiopurity >99% [3].
Table 3: Stereoselective Hydrogenation Methods for Fluorinated Piperidines
Strategy | Catalyst/Reagents | dr/ee | Key Observation |
---|---|---|---|
Asymmetric hydrogenation | Ru/(R)-BINAP, H₂ (50 bar) | 90% ee | High pressure required |
Biocatalytic DKR | Transaminase ATA-3, iPrNH₂, pH 10.5 | 96% ee, 15:1 dr | Eliminates metal catalysts |
DAH sequence | [Rh(COD)Cl]₂, H-Bpin; H₂, Rh-CAAC | >20:1 dr | Volatile intermediates; requires derivatization |
Chiral Ru catalysis | Ru(COD)(allyl)₂, (S)-BIPHEP, HBF₄ | 86% ee | Ti(OiPr)₄ suppresses defluorination |
Piperidine nitrogen protection is essential to prevent quaternary salt formation during benzylation. tert-Butoxycarbonyl (Boc) groups are widely used due to their orthogonal stability: Boc-piperidine undergoes smooth alkylation with 3-fluoro-4-methoxybenzyl chloride under mild base (K₂CO₃), and the Boc group is later cleaved with HCl [2] . For electron-deficient benzyl halides, N-benzyl protection offers superior stability but requires harsher deprotection conditions (e.g., Pd/C-catalyzed hydrogenolysis). Photoredox cross-coupling methodologies now enable direct use of unprotected secondary amines by leveraging single-electron transmetalation, bypassing protection entirely [8]. Carbamate protections (e.g., Cbz) are avoided with fluorinated benzyl halides due to competing O-alkylation.
Final hydrochloride salt formation involves acid-mediated deprotection and crystallization. Boc deprotection uses anhydrous HCl in dioxane or ethyl acetate, generating the piperidine hydrochloride directly after solvent evaporation [2]. For acid-labile substrates, sequential TFA deprotection followed by HCl/ether treatment ensures high purity. Crystallization typically employs ethanol/ethyl acetate mixtures, yielding the hydrochloride as a white crystalline solid. Critical to this process is controlling water content to prevent oiling out; activities <0.5% w/w are maintained using molecular sieves during salt formation [3]. The crystalline structure stabilizes the protonated amine, enhancing shelf-life compared to free bases.
Table 4: Protecting Group Strategies for Piperidine Nitrogen
Protecting Group | Coupling Conditions | Deprotection Reagents | Compatibility Notes |
---|---|---|---|
Boc | K₂CO₃, DMF, 80°C | HCl (4M in dioxane) | Orthogonal to aryl fluorides; acid-stable |
Cbz | NaH, THF, 0°C | H₂, Pd/C, MeOH | Risk of O-benzylation with electrophiles |
Benzyl | Cs₂CO₃, CH₃CN, reflux | TFA, then HCl/ether | Requires two-step deprotection |
None | Photoredox/Ni catalysis, rt | Not applicable | Limited to specific coupling partners |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7